molecular formula C15H16FN3O5 B5766500 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-propyl-2,4(1H,3H)-pyrimidinedione

5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-propyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B5766500
M. Wt: 337.30 g/mol
InChI Key: OYMCDBNBZMNZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-propyl-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FNBP or FMePyr and is a pyrimidine derivative.

Mechanism of Action

The mechanism of action of 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-propyl-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it has been suggested that the anti-tumor activity of this compound may be due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-propyl-2,4(1H,3H)-pyrimidinedione can induce changes in the levels of various biochemical markers in the body. For example, it has been reported to increase the levels of reactive oxygen species and decrease the levels of glutathione, indicating its potential anti-oxidant activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-propyl-2,4(1H,3H)-pyrimidinedione in lab experiments is its potential anti-tumor activity, which could be useful in developing new cancer therapies. However, one of the limitations of this compound is its relatively low solubility in water, which could make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research on 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-propyl-2,4(1H,3H)-pyrimidinedione. One possible direction is to further explore its anti-tumor activity and potential mechanisms of action. Another direction could be to investigate its anti-inflammatory and anti-oxidant properties in more detail, with a view to developing new therapies for inflammatory and oxidative stress-related diseases. Additionally, research could be conducted to improve the solubility of this compound, making it more suitable for use in various experimental setups.

Synthesis Methods

The synthesis of 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-propyl-2,4(1H,3H)-pyrimidinedione has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 5-fluoro-2,4(1H,3H)-pyrimidinedione with 4-methoxy-3-nitrobenzyl bromide in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide.

Scientific Research Applications

The potential therapeutic applications of 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-propyl-2,4(1H,3H)-pyrimidinedione have been explored in various scientific studies. This compound has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been reported to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

5-fluoro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-propylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O5/c1-3-6-18-14(20)11(16)9-17(15(18)21)8-10-4-5-13(24-2)12(7-10)19(22)23/h4-5,7,9H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMCDBNBZMNZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CN(C1=O)CC2=CC(=C(C=C2)OC)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-(4-methoxy-3-nitro-benzyl)-3-propyl-1H-pyrimidine-2,4-dione

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